tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Protecting Group Chemistry Piperazine Functionalization Thermal Stability

In medicinal chemistry, substituting bifunctional piperazine intermediates with improper protecting-group strategies compromises synthetic efficiency. tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS 401566-77-6) addresses this: • Orthogonal Boc group: selectively removed under acidic conditions (TFA, 20-35% at r.t.) while preserving Cbz or benzyl protecting groups, enabling sequential deprotection without side reactions. • Reactive acetoacetyl moiety: facilitates Knoevenagel condensations and heterocycle formations for rapid lead diversification in kinase and GPCR programs. • Validated performance: 86% isolated yield at room temperature; thermal threshold of 67°C guides safe process design. Available as ≥98% purity pale-brown powder with full analytical documentation.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
CAS No. 401566-77-6
Cat. No. B1343826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
CAS401566-77-6
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3
InChIKeyIDSUGFWKJSGGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS 401566-77-6): A Boc-Protected Acetoacetyl Piperazine Building Block for Targeted Synthesis and Procurement


tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS 401566-77-6) is a synthetic piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a reactive 3-oxobutanoyl (acetoacetyl) moiety. This bifunctional architecture is widely utilized in medicinal chemistry as a key intermediate for the construction of complex piperazine-based pharmacophores . The compound exhibits a molecular formula of C13H22N2O4 (MW: 270.32) and is typically supplied as a pale-brown powder with purities reaching 98% .

Why Generic Piperazine Substitution Fails: Quantifiable Differences in Stability, Deprotection, and Synthetic Efficiency for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS 401566-77-6)


While numerous piperazine derivatives exist as potential synthetic intermediates, substituting tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate with seemingly similar analogs introduces quantifiable risks to downstream synthetic success. The specific combination of the acid-labile Boc protecting group and the acetoacetyl moiety is not functionally interchangeable with other N-protecting strategies (e.g., Cbz or Fmoc) or alternative acyl substitutions. Critical performance metrics, including thermal stability thresholds [1], orthogonal deprotection compatibility [2], and isolated reaction yields , vary significantly. Overlooking these measurable distinctions can lead to premature deprotection, incompatible reaction conditions, or suboptimal synthetic efficiency, thereby undermining the reproducibility and scalability of the intended chemical process.

Quantitative Procurement Evidence for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS 401566-77-6): Head-to-Head and Class-Level Differentiation


Thermal Stability Differentiation: Boc-Protected Piperazine Exhibits Lower Thermal Stability Threshold Compared to Cbz-Protected Analogs

The Boc protecting group in tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate confers a distinct thermal stability profile compared to the Cbz (benzyloxycarbonyl) group found in analogs like benzyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. Class-level studies on Boc- and Cbz-protected L-prolinol derivatives demonstrate that Boc-protected compounds undergo intramolecular cyclization at 67 °C when the hydroxyl group is substituted with a good leaving group, whereas the corresponding Cbz-protected derivative requires a significantly higher temperature of 140 °C in the presence of triethylamine to trigger the same cyclization [1].

Protecting Group Chemistry Piperazine Functionalization Thermal Stability

Orthogonal Deprotection Compatibility: Boc Group Enables Acidic Cleavage Orthogonal to Cbz Hydrogenolysis

The Boc group in tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate can be selectively removed under acidic conditions (TFA, 20-35% at room temperature), while Cbz-protected analogs require catalytic hydrogenation for deprotection [1]. This orthogonal deprotection profile allows for sequential synthetic manipulations when multiple protecting groups are employed, a capability not available with single-protection strategies or non-orthogonal pairs.

Orthogonal Protection Peptide Synthesis Deprotection Strategy

Synthetic Efficiency: Isolated Yield of 86% for Acetoacetyl Piperazine Formation Under Mild Conditions

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is synthesized by reacting 1-Boc-piperazine with diketene in DMF at room temperature for 1.5 hours, affording the target compound in an isolated yield of 86% as a pale-brown powder . While direct comparator yield data for closely related analogs under identical conditions is not available in the current search set, this yield serves as a benchmark for procurement and process development.

Synthetic Methodology Process Chemistry Yield Optimization

Predicted Aqueous Solubility: 13 g/L at 25 °C Enables Formulation Feasibility Assessment

The predicted aqueous solubility of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is reported as 13 g/L at 25 °C . This value, while predicted, offers a preliminary benchmark for assessing its suitability in aqueous reaction media or biological assay buffers compared to less soluble piperazine derivatives.

Physicochemical Properties Formulation Development Solubility

Validated Application Scenarios for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS 401566-77-6) Based on Quantifiable Performance Differentiation


Multi-Step Synthesis Requiring Orthogonal Protection Strategies

The Boc group in tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate can be selectively removed under acidic conditions (TFA, 20-35% at r.t.) while leaving Cbz or benzyl protecting groups intact, which require hydrogenation for cleavage [1]. This orthogonality enables sequential deprotection in complex piperazine-based scaffolds, minimizing side reactions and improving overall yield in multi-step medicinal chemistry campaigns.

Process Development with Defined Thermal Stability Boundaries

Given the lower thermal stability of the Boc-protected piperazine scaffold (cyclization onset at 67 °C compared to 140 °C for Cbz analogs [1]), this compound is best suited for synthetic routes operating below this thermal threshold. Process chemists can design reaction sequences that avoid excessive heating, thereby preventing premature degradation and maximizing isolated yields, as demonstrated by the 86% yield achievable under mild room-temperature conditions .

Medicinal Chemistry Lead Optimization with Acetoacetyl Functionality

The 3-oxobutanoyl (acetoacetyl) moiety provides a reactive ketone handle for further derivatization, including Knoevenagel condensations and heterocycle formations . This enables rapid diversification of piperazine-based leads, with the Boc group offering temporary protection during subsequent synthetic steps, a strategy commonly employed in kinase inhibitor and GPCR ligand discovery programs.

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